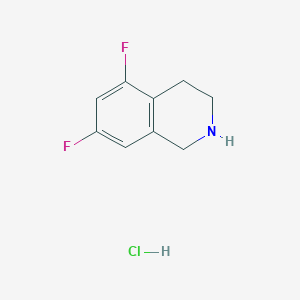
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (THIQ-HCl) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of THIQ-HCl, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 205.63 g/mol
- CAS Number : 1187174-14-6
- Appearance : White to yellow solid
- Purity : Typically ≥95% .
THIQ-HCl has demonstrated various biological activities through different mechanisms:
-
Anticancer Activity :
- THIQ derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a study indicated that a compound structurally related to THIQ exhibited significant anticancer effects against ovarian cancer cell lines by modulating microRNA maturation .
- In a comparative analysis of different derivatives, THIQ-HCl was identified as having a notable impact on tumor cells while demonstrating reduced toxicity to non-tumor cells .
- Neuroprotective Effects :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The biological activity of THIQ-HCl can be influenced by structural modifications. Key findings include:
- Fluorination Effects : The introduction of fluorine atoms at the 5 and 7 positions enhances the compound's potency against specific cancer cell lines.
- Substituent Variations : Replacing the tetrahydroisoquinoline moiety with other groups has shown varied effects on anticancer potency. For example, certain modifications resulted in compounds with improved selectivity and lower cytotoxicity .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | THIQ-HCl | Anticancer (SKOV-3) | 17.14 μM |
| Study 2 | THIQ Derivative | Anticancer (Wi-38) | 52.96 μM |
| Study 3 | THIQ Analog | Neuroprotection | N/A |
Detailed Findings
- In one study, THIQ-HCl was evaluated for its ability to inhibit the growth of ovarian cancer cells (SKOV-3), yielding an IC50 value of 17.14 μM, indicating significant anticancer activity .
- Another investigation highlighted that the compound exhibited selective toxicity towards tumor cells compared to normal cells, suggesting a favorable therapeutic index .
- Research into neuroprotective effects revealed that THIQ analogs could potentially mitigate oxidative stress in neuronal cells, although specific IC50 values were not provided in this context .
特性
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSODBRCWJIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662879 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187174-14-6 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















